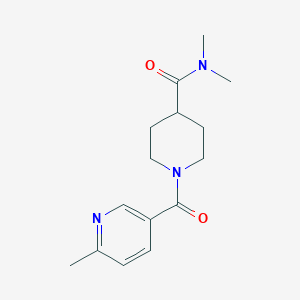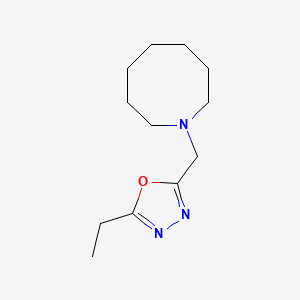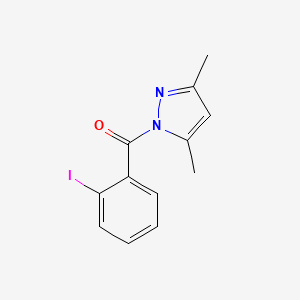
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMCPA is a piperidine derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes such as learning and memory. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide binds to a site on the receptor that is distinct from the acetylcholine binding site, resulting in an increase in the receptor's sensitivity to acetylcholine. This leads to an increase in the flow of calcium ions into the cell, which enhances long-term potentiation and improves cognitive function.
Biochemical and Physiological Effects:
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been found to have unique biochemical and physiological effects. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been shown to enhance long-term potentiation, a cellular mechanism involved in memory formation. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has also been found to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory. Additionally, N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been found to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has several advantages for use in lab experiments. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide is a selective agonist of the alpha-7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has also been found to be well-tolerated in animal models, which suggests that it may have low toxicity in humans. However, N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has some limitations for use in lab experiments. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has a short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide. One potential direction is to investigate the potential therapeutic applications of N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to explore the potential use of N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide in the enhancement of cognitive function in healthy individuals. Additionally, further studies are needed to investigate the long-term effects of N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide on cognitive function and potential side effects.
Métodos De Síntesis
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been synthesized through various methods, including the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylformamide under reflux conditions. Another method involves the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylformamide in the presence of a catalyst. The resulting compound is then purified through recrystallization. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide can also be synthesized through the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylamine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been shown to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has also been found to enhance long-term potentiation, a cellular mechanism involved in memory formation. These findings suggest that N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-4-5-13(10-16-11)15(20)18-8-6-12(7-9-18)14(19)17(2)3/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDUXVSLYIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)
![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)

![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)


![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)

![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)

